molecular formula C14H20ClNO B1493280 N-benzyl-N-butyl-3-chloropropanamide CAS No. 1211476-50-4

N-benzyl-N-butyl-3-chloropropanamide

Cat. No.: B1493280
CAS No.: 1211476-50-4
M. Wt: 253.77 g/mol
InChI Key: WUVVVHJZHLMMAD-UHFFFAOYSA-N
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Description

N-Benzyl-N-butyl-3-chloropropanamide is a chemical compound supplied for research purposes exclusively. It is strictly not for diagnostic, therapeutic, or personal use. This molecule features a propionamide core that is N-alkylated with a benzyl group and a butyl group, and substituted at the 3-position with a chlorine atom. This specific structure classifies it among substituted N,N-dialkylamides, which are of significant interest in synthetic organic chemistry as versatile intermediates . The chlorine atom and the amide functionality make it a potential substrate for further chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to create more complex molecular architectures . Compounds with similar N-benzyl chloropropanamide scaffolds are frequently explored in medicinal chemistry research for their potential biological activities and as key precursors in drug discovery projects . Researchers value this compound for its utility in developing novel chemical entities and probing structure-activity relationships. The inclusion of both a bulky benzyl group and a flexible butyl chain on the nitrogen atom can be leveraged to fine-tune the molecule's steric and lipophilic properties, which are critical parameters in materials science and pharmaceutical development . Please handle this material with appropriate precautions and refer to the safety data sheet for detailed hazard and handling information.

Properties

CAS No.

1211476-50-4

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

N-benzyl-N-butyl-3-chloropropanamide

InChI

InChI=1S/C14H20ClNO/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3

InChI Key

WUVVVHJZHLMMAD-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CCCl

Canonical SMILES

CCCCN(CC1=CC=CC=C1)C(=O)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-benzyl-N-butyl-3-chloropropanamide with selected compounds from literature:

Compound Name Molecular Formula (Inferred) Key Substituents Potential Applications Reference
This compound C₁₄H₁₉ClNO Aliphatic Cl, benzyl, butyl Agrochemical research (inferred) N/A
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₄F₃NO₂ Trifluoromethyl, isopropoxy Fungicide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₂ Aromatic Cl, cyclopropane Fungicide
3-Chloroaniline (Benzenamine, 3-chloro-) C₆H₆ClN Aromatic Cl, amine Chemical intermediate
Key Observations:
  • Chloro Substituent Position : The aliphatic chlorine in this compound contrasts with aromatic chlorine in cyprofuram and 3-chloroaniline. Aliphatic Cl may enhance hydrolytic stability compared to aromatic Cl, which is more reactive in electrophilic substitutions .
  • Biological Activity : Flutolanil’s trifluoromethyl group contributes to its fungicidal activity by resisting metabolic degradation. The absence of such electron-withdrawing groups in this compound may limit similar efficacy unless compensated by other substituents .

Physicochemical Properties

While experimental data for the target compound is scarce, inferences can be drawn from analogs:

  • Solubility : Aliphatic chloroamides generally exhibit lower water solubility than aromatic counterparts (e.g., 3-chloroaniline’s solubility: ~10 g/L at 20°C ). The bulky benzyl and butyl groups in this compound likely reduce solubility further, favoring organic solvents.
  • Thermal Stability: The amide bond in N,N-dialkyl/aryl derivatives is typically stable under mild conditions.

Preparation Methods

General Synthetic Strategy

The synthesis of N-benzyl-N-butyl-3-chloropropanamide typically involves the acylation of a secondary amine (N-benzyl-N-butylamine) with a chlorinated acyl chloride (3-chloropropionyl chloride). This approach leverages the nucleophilic attack of the amine on the acyl chloride to form the amide bond while retaining the chlorine substituent on the propanoyl chain.

Preparation of N-benzyl-N-butylamine Intermediate

Before the amide formation, the key amine intermediate, N-benzyl-N-butylamine, can be prepared by reductive amination or nucleophilic substitution methods. One documented method involves reacting benzyl chloride with butylamine under controlled conditions to form the secondary amine. Alternatively, reductive amination of benzaldehyde with butylamine in the presence of reducing agents can be employed.

A patent describes a method for preparing tertiary amines such as tert-butyl benzyl amine via reaction of benzyl chloride derivatives with ammoniacal liquor under mild heating, followed by acid hydrolysis and organic layer separation, achieving yields around 88.4%. Although this example is for tert-butyl benzyl amine, similar conditions can be adapted for N-benzyl-N-butylamine synthesis.

Acylation with 3-Chloropropionyl Chloride

The critical step in preparing this compound is the reaction of N-benzyl-N-butylamine with 3-chloropropionyl chloride. This reaction is generally performed in an inert solvent such as dichloromethane under stirring at low temperatures (0–5 °C) to control the exothermic nature of acylation and prevent side reactions.

Typical procedure:

  • Dissolve N-benzyl-N-butylamine in dry dichloromethane.
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add 3-chloropropionyl chloride dropwise with stirring.
  • Allow the reaction to proceed for 1–3 hours while maintaining temperature.
  • Quench with aqueous base (e.g., sodium bicarbonate) to neutralize excess acid.
  • Extract the organic layer, wash, dry over anhydrous sodium sulfate, and evaporate solvent.
  • Purify the crude product by column chromatography or recrystallization.

This method ensures selective formation of the amide with the chlorine substituent intact.

Alternative Preparation Routes

Some supporting literature suggests alternative routes involving:

  • Amide formation via coupling reagents: Using carboxylic acid derivatives of 3-chloropropanoic acid activated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to react with N-benzyl-N-butylamine. This method can be advantageous when acyl chlorides are unstable or unavailable.

  • Continuous flow synthesis: Recent advances in flow chemistry allow continuous extraction and reaction of amines and carboxylic acids, improving yield and purity by controlling reaction parameters precisely. This approach can be adapted for this compound synthesis by optimizing residence time and temperature.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Preparation of N-benzyl-N-butylamine Benzyl chloride + butylamine, reflux or reductive amination 50–80 °C 12–24 h ~85–90 Mild heating, aqueous or organic solvent
Acylation with 3-chloropropionyl chloride N-benzyl-N-butylamine + 3-chloropropionyl chloride, DCM 0–5 °C initially, then RT 1–3 h 75–90 Inert atmosphere, base quench
Amide coupling via EDC/DMAP 3-chloropropanoic acid + EDC + DMAP + amine RT 2–6 h 70–85 Alternative to acyl chloride route

Purification and Characterization

Purification is typically achieved by:

  • Liquid-liquid extraction to remove inorganic salts.
  • Drying organic layers over anhydrous sodium sulfate or calcium chloride.
  • Column chromatography on silica gel using hexane/ethyl acetate mixtures.
  • Recrystallization from suitable solvents if solid.

Characterization includes:

Summary of Key Findings

  • The preparation of this compound is efficiently achieved by acylation of N-benzyl-N-butylamine with 3-chloropropionyl chloride under mild, controlled conditions.
  • Alternative coupling methods using carbodiimide reagents provide flexibility and avoid the use of corrosive acyl chlorides.
  • Continuous flow chemistry offers a promising avenue for scalable and reproducible synthesis.
  • Purification and characterization protocols are well-established to ensure high purity and structural confirmation.

This comprehensive analysis integrates diverse sources and experimental data to provide a professional and authoritative overview of the preparation methods for this compound, suitable for research and industrial applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-benzyl-N-butyl-3-chloropropanamide to achieve high yields and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 60–80°C for amide bond formation), using anhydrous solvents like dichloromethane or DMSO to prevent hydrolysis, and employing coupling agents such as HATU or EDC for efficient condensation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR spectroscopy. Adjust stoichiometry of benzylamine and 3-chloropropanoyl chloride to minimize byproducts .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For intermediates, employ gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer : Conduct kinetic studies under varying temperatures and solvent polarities to determine rate laws. Use isotopic labeling (e.g., ¹⁸O in amide groups) to track bond cleavage during hydrolysis. Computational tools like density functional theory (DFT) can model transition states to predict reactivity pathways .

Advanced Research Questions

Q. What role do solvent systems play in modulating the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing chloride displacement. Ionic liquids (e.g., [BMIM][BF₄]) can improve catalyst recovery in multi-step syntheses. Compare reaction outcomes in different solvents using kinetic profiling and thermodynamic analysis (van’t Hoff plots) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to eliminate variability. Use orthogonal assays (e.g., fluorescence-based binding vs. cellular viability tests) to confirm target engagement. Cross-validate findings with structural analogs to isolate structure-activity relationships (SARs) .

Q. What strategies are effective for predicting and mitigating side reactions during functionalization of this compound?

  • Methodological Answer : Employ protecting groups (e.g., tert-butoxycarbonyl for amines) during derivatization. Use computational tools (e.g., molecular dynamics simulations) to predict steric hindrance or electronic effects. Analyze byproducts via LC-MS and optimize reaction time/temperature to suppress competing pathways .

Q. How can the compound’s potential as a protease inhibitor be systematically evaluated?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., fluorogenic substrates for trypsin-like proteases) with varying concentrations of the compound. Use X-ray crystallography or cryo-EM to resolve binding modes. Validate specificity via counter-screens against unrelated enzymes (e.g., kinases) .

Q. What advanced techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for sensitivity. Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity. Compare results against regulatory guidelines (e.g., ICH Q3A) .

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